molecular formula C12H14N2O2 B12875883 (3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine

(3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine

Cat. No.: B12875883
M. Wt: 218.25 g/mol
InChI Key: UTNADEYAMOYOAS-UHFFFAOYSA-N
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Description

(3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by various metal catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often involve the use of nitrile oxides as dipoles and alkynes as dipolarophiles, with the reaction proceeding under mild basic conditions at ambient temperature .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including this compound, focus on optimizing yield and purity while minimizing waste and environmental impact. Metal-free synthetic routes are particularly attractive for industrial applications due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of substituted isoxazole derivatives .

Scientific Research Applications

(3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (3-(3-Methoxyphenyl)isoxazol-5-yl)methanamine
  • (3-(2-Methoxyethoxy)isoxazol-5-yl)methanamine
  • (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine

Uniqueness

(3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

[3-(2-ethoxyphenyl)-1,2-oxazol-5-yl]methanamine

InChI

InChI=1S/C12H14N2O2/c1-2-15-12-6-4-3-5-10(12)11-7-9(8-13)16-14-11/h3-7H,2,8,13H2,1H3

InChI Key

UTNADEYAMOYOAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=C2)CN

Origin of Product

United States

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